2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine
Overview
Description
2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. The presence of a fluorophenyl group at the 2-position and an amine group at the 5-position of the benzodiazole ring gives this compound unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and o-phenylenediamine.
Cyclization Reaction: The 4-fluoroaniline is reacted with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid, to form the benzodiazole ring.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 5-position of the benzodiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include polyphosphoric acid, ammonium chloride, and various solvents such as ethanol or dimethylformamide.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorophenyl group.
Scientific Research Applications
2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1H-1,3-benzodiazol-5-amine
- 2-(4-bromophenyl)-1H-1,3-benzodiazol-5-amine
- 2-(4-methylphenyl)-1H-1,3-benzodiazol-5-amine
Uniqueness
2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3H-benzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELUAJRVWGKHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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